4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors One common method involves the formation of the thieno[3,4-c]pyrazole core through a cyclization reactionThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives and benzamide-based molecules. Examples include:
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
- tert-butyl [3-({[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamoyl}amino)propyl]carbamate.
Uniqueness
What sets 4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide apart is its specific combination of functional groups and the thieno[3,4-c]pyrazole core. This unique structure provides distinct reactivity and potential biological activities, making it a valuable compound for various research applications .
Biological Activity
4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a thieno[3,4-c]pyrazole core with a tert-butyl group and a benzamide moiety. The presence of these functional groups contributes to its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have shown inhibitory activity against various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. Notably, studies have identified that thieno[3,4-c]pyrazole derivatives can inhibit BRAF(V600E) mutations and other oncogenic pathways .
Table 1: Antitumor Activity of Pyrazole Derivatives
Compound Name | Target | IC50 (µM) | Cell Line |
---|---|---|---|
Compound A | BRAF | 0.5 | A375 |
Compound B | EGFR | 1.2 | HCC827 |
This compound | Unknown | TBD | TBD |
Anti-inflammatory Activity
In addition to antitumor properties, pyrazole derivatives have demonstrated anti-inflammatory effects. They are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Study: Anti-inflammatory Effects
A study conducted on a series of pyrazole derivatives revealed that certain compounds significantly reduced the levels of nitric oxide (NO) in LPS-stimulated macrophages. The inhibition of NO production correlates with reduced inflammation markers .
Antimicrobial Activity
Pyrazole derivatives also exhibit antimicrobial properties against various pathogens. For example, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | Staphylococcus aureus | 32 µg/mL |
Compound D | Escherichia coli | 16 µg/mL |
This compound | TBD | TBD |
The biological activities of thieno[3,4-c]pyrazole derivatives are largely attributed to their ability to interact with specific molecular targets. These interactions may involve:
- Enzyme Inhibition: Many pyrazole derivatives act as inhibitors for various kinases involved in cancer progression.
- Receptor Modulation: They may modulate receptor activity affecting cellular signaling pathways.
- Gene Expression Regulation: Some compounds influence transcription factors that regulate gene expression related to inflammation and tumorigenesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Key factors influencing their efficacy include:
- Substituent Positioning: Variations in substituent positions on the pyrazole ring can significantly alter biological activity.
- Functional Groups: The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity.
- Steric Hindrance: Larger groups may affect the compound's ability to bind to target sites.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-15-6-5-7-18(12-15)26-21(19-13-28-14-20(19)25-26)24-22(27)16-8-10-17(11-9-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPTYGRFYVPWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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